Cannabidiolic acid

Description

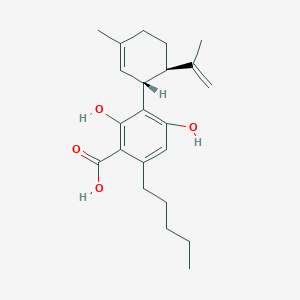

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOLTBSCXRRQFR-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154318 | |

| Record name | Cannabidiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244-58-2 | |

| Record name | Cannabidiolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabidiolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabidiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIDIOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJX8O3OJCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Cannabidiolic Acid (CBDA) Biosynthesis Pathway in Cannabis sativa

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiolic acid (CBDA) is a principal non-psychoactive cannabinoid produced in Cannabis sativa, serving as the direct acidic precursor to the therapeutically significant compound cannabidiol (CBD). A thorough comprehension of its biosynthetic pathway is critical for the genetic improvement of Cannabis cultivars, the development of cannabinoid-based pharmaceuticals, and the establishment of efficient bio-manufacturing platforms. This technical guide provides an in-depth examination of the CBDA biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and subcellular localization. It includes a summary of key quantitative data, detailed experimental protocols for pathway analysis, and logical diagrams to visualize the core biochemical processes.

The Core Biosynthetic Pathway

The biosynthesis of CBDA is a multi-step enzymatic cascade localized within the glandular trichomes of female Cannabis sativa flowers. The pathway can be segmented into four principal stages, converting primary metabolites into the complex meroterpenoid structure of CBDA.

Stage 1: Formation of Olivetolic Acid (OA)

The pathway initiates with the formation of olivetolic acid (OA), the polyketide core of cannabinoids. This process involves two key enzymes.

-

Starter Unit Formation & Polyketide Chain Elongation : The process begins with hexanoyl-CoA, which is derived from fatty acid metabolism. A Type III polyketide synthase known as olivetol synthase (OLS) or tetraketide synthase (TKS) catalyzes the sequential condensation of one molecule of hexanoyl-CoA with three molecules of malonyl-CoA. This reaction forms a linear polyketide intermediate.[1]

-

Cyclization to Olivetolic Acid : The linear tetraketide intermediate is then cyclized by olivetolic acid cyclase (OAC) .[2] OAC facilitates an intramolecular C2–C7 aldol condensation, which crucially retains the carboxylic acid group to form olivetolic acid.[1][3] In the absence of OAC, the intermediate can spontaneously undergo a decarboxylative cyclization to form the byproduct olivetol.[1][2]

Stage 2: Formation of Geranyl Pyrophosphate (GPP)

Concurrently, the terpenoid precursor, geranyl pyrophosphate (GPP), is synthesized via the plastidial methylerythritol 4-phosphate (MEP) pathway. This pathway converts simple sugars into the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). An enzyme, GPP synthase , then catalyzes the condensation of one molecule of IPP and one of DMAPP to form the ten-carbon monoterpene GPP.

Stage 3: Formation of Cannabigerolic Acid (CBGA)

Cannabigerolic acid (CBGA) is the central precursor to the major cannabinoids.[4] Its formation is a pivotal step where the polyketide and terpenoid pathways converge.

-

Prenylation of Olivetolic Acid : The enzyme geranylpyrophosphate:olivetolic acid geranyltransferase , an aromatic prenyltransferase, catalyzes the C-alkylation of olivetolic acid with geranyl pyrophosphate.[5] This reaction joins the polyketide-derived ring with the terpene chain, forming CBGA.

Stage 4: Oxidative Cyclization to this compound (CBDA)

In the final enzymatic step, CBGA is converted into CBDA.

-

Enzymatic Conversion : This compound synthase (CBDAS) , a flavinylated oxidase, catalyzes the stereospecific oxidative cyclization of the geranyl moiety of CBGA to form CBDA.[6][7] This reaction is chemotype-determining; in high-THC strains, a different enzyme (THCA synthase) performs a similar reaction to produce THCA.[7][8] CBDAS does not require molecular oxygen or other cofactors for the reaction, distinguishing it from typical oxygenases or peroxidases.[9][10] The reaction produces hydrogen peroxide as a byproduct.[6]

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the core biochemical reactions and logical flow of the CBDA synthesis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of the cannabinoid content of strains available in the New Jersey Medicinal Marijuana Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. 3402974.fs1.hubspotusercontent-na1.net [3402974.fs1.hubspotusercontent-na1.net]

- 7. Cannabidiolic-acid synthase, the chemotype-determining enzyme in the fiber-type Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharm.or.jp [pharm.or.jp]

- 9. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cannabidiolic Acid (CBDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiolic acid (CBDA) is the acidic precursor to the well-known phytocannabinoid cannabidiol (CBD).[1] Found abundantly in raw or uncured Cannabis sativa plants, CBDA is increasingly gaining attention for its distinct therapeutic potential, which differs from its decarboxylated form. This technical guide provides a comprehensive overview of the molecular structure and chemical properties of CBDA, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document details its structural features, physicochemical properties, and key signaling pathways, supported by experimental methodologies.

Molecular Structure of CBDA

This compound is a diphenolic bicyclic compound that serves as the immediate biosynthetic precursor to cannabidiol.[2] Its unique chemical architecture is the basis for its distinct chemical behavior and pharmacological activities.

Core Structural Features

The CBDA molecule is characterized by a resorcinolic acid core linked to a monoterpene unit. Key functional groups include a carboxylic acid group, two phenolic hydroxyl groups, a pentyl side chain, and a cyclohexene ring with a prop-1-en-2-yl group.[3] The presence of the carboxylic acid group is the defining feature that distinguishes CBDA from CBD.[4]

Stereochemistry

CBDA possesses two stereogenic centers in its terpene moiety, leading to the possibility of different stereoisomers. The naturally occurring form is (-)-trans-CBDA. The specific stereoconfiguration is crucial for its biological activity and interaction with molecular targets.

Chemical Properties of CBDA

The chemical properties of CBDA are pivotal to its stability, solubility, and pharmacokinetic profile. These properties are summarized in the table below, followed by a detailed discussion.

| Property | Value | References |

| Chemical Formula | C₂₂H₃₀O₄ | [3][5][6] |

| Molecular Weight | 358.47 g/mol | [3][6][7] |

| IUPAC Name | 2-carboxy-4-pentyl-5-(2-isopropenyl-5-methyl-1-cyclohexen-1-yl)benzene-1,3-diol | |

| pKa | ~3-5 (Estimated for carboxylic acid), ~9-10 (Estimated for phenolic hydroxyls) | [8] |

| LogP | ~6-7 | [7] |

| Melting Point | 45-48 °C | [9] |

| Boiling Point | 530.8±50.0 °C (Predicted) | [9] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, chloroform, acetone, DMSO).[9][10] Poorly soluble in water.[11] | [9][10][11] |

Acidity and pKa

CBDA is a polyprotic acid due to the presence of a carboxylic acid group and two phenolic hydroxyl groups. The carboxylic acid moiety is the most acidic, with an estimated pKa value in the range of 3-5, typical for benzoic acid derivatives. The phenolic hydroxyl groups are less acidic, with estimated pKa values in the range of 9-10. The ionization state of CBDA, which is dependent on the pH of the environment, significantly influences its solubility and ability to cross biological membranes.

Lipophilicity and Solubility

With a high LogP value, CBDA is a highly lipophilic molecule, indicating its preference for non-polar environments.[7] This property governs its poor solubility in aqueous solutions and high solubility in organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[9][10][11] Its solubility in aqueous media can be increased at higher pH values due to the deprotonation of the carboxylic acid group.

Stability and Degradation

CBDA is an unstable molecule susceptible to degradation under various conditions.

-

Thermal Instability and Decarboxylation: The most significant chemical transformation of CBDA is its decarboxylation to CBD upon heating.[2] This non-enzymatic reaction involves the loss of the carboxyl group as carbon dioxide. The rate of decarboxylation is highly dependent on temperature and time, following first-order kinetics. Significant decarboxylation begins to occur at temperatures above 110-120°C.[12]

-

Oxidative and Light-Induced Degradation: Exposure to light and air can also lead to the degradation of CBDA. Therefore, for research and pharmaceutical applications, CBDA should be stored in airtight, light-resistant containers at low temperatures to minimize degradation.

Signaling Pathways of CBDA

CBDA exerts its biological effects through modulation of several key signaling pathways, often in a manner distinct from CBD.

Inhibition of Cyclooxygenase-2 (COX-2)

A primary mechanism of action for CBDA's anti-inflammatory effects is its selective inhibition of the COX-2 enzyme.[3][13] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators. The carboxylic acid group of CBDA is crucial for this inhibitory activity.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. The GPR55 antagonist CID16020046 protects against intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. solutions - Cannabigerolic acid (CBGA) and this compound (CBDA): Solubility in ethanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Cannabis sativa Extraction Methods Result in Different Biological Activities against a Colon Cancer Cell Line and Healthy Colon Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids (Cannabidiol, this compound, and Cannabichromene) from Cannabis sativa (Henola Variety) Inflorescences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the cyclooxygenase inhibiting effects of six major cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Profile of Cannabidiolic Acid (CBDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiolic acid (CBDA) is the acidic precursor to the well-known phytocannabinoid cannabidiol (CBD), predominantly found in raw Cannabis sativa plants.[1] While historically overshadowed by its decarboxylated counterpart, recent scientific inquiry has unveiled a unique and potent pharmacological profile for CBDA, suggesting significant therapeutic potential. This technical guide provides an in-depth review of the current understanding of CBDA's mechanisms of action, receptor interactions, and physiological effects. It is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways. The evidence presented herein highlights CBDA as a promising candidate for further investigation in the development of novel therapeutics for a range of conditions, including inflammatory disorders, nausea, and epilepsy.

Introduction

This compound (CBDA) is a non-psychoactive cannabinoid synthesized in the trichomes of the Cannabis sativa plant from its precursor, cannabigerolic acid (CBGA).[2] Through a process called decarboxylation, which is facilitated by heat or prolonged storage, CBDA is converted into the more commonly known cannabidiol (CBD).[1][3] Unlike CBD and the psychoactive Δ⁹-tetrahydrocannabinol (THC), which interact directly with the canonical cannabinoid receptors CB1 and CB2, CBDA's pharmacological activity is mediated through distinct molecular targets.[4] This guide will explore the primary mechanisms of action, including the selective inhibition of cyclooxygenase-2 (COX-2) and modulation of the serotonin system, and delve into its potential therapeutic applications as an anti-inflammatory, anti-emetic, and anticonvulsant agent.

Mechanisms of Action

Cyclooxygenase (COX) Inhibition

A primary mechanism through which CBDA exerts its anti-inflammatory effects is the selective inhibition of the COX-2 enzyme.[5][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[7] While non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both COX-1 and COX-2, the selective inhibition of COX-2 is a desirable therapeutic characteristic as it can reduce the gastrointestinal side effects associated with COX-1 inhibition.[1]

Studies have demonstrated that CBDA is a potent and selective inhibitor of COX-2.[5][6] The carboxylic acid moiety of CBDA is crucial for this inhibitory activity.[6] Methylation of this group leads to a loss of COX-2 selectivity, indicating the importance of the acidic functional group for its interaction with the enzyme.[6]

Serotonin Receptor Modulation

CBDA has been shown to interact with the serotonin system, specifically as an agonist of the 5-HT1A receptor.[8][9] This interaction is believed to be central to its anti-emetic and anxiolytic properties.[10][11] The 5-HT1A receptor is a subtype of serotonin receptor that, when activated, can modulate mood, anxiety, and nausea.[12] Research indicates that CBDA is a more potent agonist of the 5-HT1A receptor than CBD.[9][13] This enhanced potency may explain why CBDA demonstrates stronger anti-nausea effects at lower doses compared to CBD.[10][14]

Other Potential Targets

Emerging research suggests that CBDA may interact with other receptors and signaling pathways, contributing to its diverse pharmacological profile. These potential targets include:

-

GPR55: An orphan G protein-coupled receptor that may be involved in epilepsy.[8]

-

TRPV1: The transient receptor potential vanilloid 1 channel, which plays a role in pain and inflammation.[8][15]

-

PPARs: Peroxisome proliferator-activated receptors, which are involved in the regulation of inflammation.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.

Table 1: In Vitro Enzyme Inhibition and Receptor Binding

| Target | Assay Type | Species | IC50 / Ki | Selectivity | Reference(s) |

| COX-2 | Enzyme Inhibition | Ovine | ~2 µM | 9-fold > COX-1 | [5][6] |

| COX-1 | Enzyme Inhibition | Ovine | ~20 µM | [5] | |

| 5-HT1A Receptor | Receptor Binding | Rat | - | 100x > CBD | [13] |

Table 2: In Vivo Efficacy in Animal Models

| Therapeutic Area | Animal Model | Species | Route of Administration | Effective Dose | Endpoint | Reference(s) |

| Anti-Nausea | Toxin-induced vomiting | Shrew | - | - | Reduced vomiting | [10][14] |

| Anti-Nausea | Motion-induced vomiting | Shrew | - | - | Reduced vomiting | [10][14] |

| Anti-Nausea | Conditioned gaping (acute nausea) | Rat | - | 1000x lower than CBD | Reduced gaping | [10] |

| Anticonvulsant | Dravet Syndrome (hyperthermia-induced seizures) | Mouse | Intraperitoneal | 10 and 30 mg/kg | Increased seizure threshold | [16] |

| Anti-inflammatory | Carrageenan-induced hyperalgesia | Rat | Intraperitoneal | 10 µg/kg | Anti-hyperalgesia | [2] |

| Anti-inflammatory | Carrageenan-induced hyperalgesia | Rat | Oral gavage | 100 µg/kg | Decreased hyperalgesia | [2] |

| Anxiolytic | High-stress conditions | Rat | Intraperitoneal | 0.1 µg/kg | Anxiolytic-like effects | [2] |

Table 3: Pharmacokinetic Parameters

| Species | Vehicle | Route of Administration | Tmax | t1/2 | Brain-Plasma Ratio | Reference(s) |

| Mouse | Vegetable Oil | Intraperitoneal | 30 min (plasma), 45 min (brain) | 92 min (plasma), 41 min (brain) | 0.04 | [16] |

| Mouse | Tween 80 | Intraperitoneal | 15 min (plasma) | 20 min (plasma) | 1.9 | [16][17] |

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory effect of CBDA on COX-1 and COX-2 activity.

-

Enzyme Source: Purified ovine COX-1 and COX-2.

-

Substrate: Arachidonic acid (AA).

-

Detection Method: The oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) was monitored spectrophotometrically at 590 nm.

-

Procedure:

-

The reaction mixture containing the COX enzyme, heme, and a buffer (e.g., Tris-HCl) is prepared.

-

Various concentrations of CBDA or a control inhibitor (e.g., celecoxib, indomethacin) are added to the reaction mixture.

-

The mixture is pre-incubated for a specified time at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by the addition of arachidonic acid.

-

The rate of TMPD oxidation is measured over time using a spectrophotometer.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

-

Reference: Takeda et al., 2008[5]

In Vivo Model of Dravet Syndrome (Anticonvulsant Activity)

-

Objective: To assess the anticonvulsant potential of CBDA in a mouse model of Dravet syndrome.

-

Animal Model: Scn1aRX/+ mice, which carry a mutation that mimics the human condition.

-

Procedure:

-

Scn1aRX/+ mice (postnatal days 14-16) are administered a single intraperitoneal (i.p.) injection of CBDA at various doses (e.g., 10 and 30 mg/kg) or a vehicle control.

-

The mice are then subjected to a thermal challenge to induce hyperthermia-induced seizures.

-

The temperature at which a generalized tonic-clonic seizure (GTCS) occurs is recorded.

-

A significant increase in the temperature threshold for GTCS in the CBDA-treated group compared to the vehicle group indicates anticonvulsant activity.

-

Reference: Anderson et al., 2019[16]

Pharmacokinetic Study in Mice

-

Objective: To determine the plasma and brain pharmacokinetic profiles of CBDA.

-

Animal Model: Mice.

-

Procedure:

-

Mice are administered CBDA via intraperitoneal (i.p.) injection in a specific vehicle (e.g., vegetable oil or a Tween 80-based formulation).

-

At various time points post-administration, blood and brain tissue samples are collected.

-

Plasma is separated from the blood samples.

-

The concentration of CBDA in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2), are calculated from the concentration-time data.

-

The brain-to-plasma concentration ratio is determined to assess brain penetration.

-

Reference: Anderson et al., 2019[16]

Visualizations of Signaling Pathways and Workflows

CBDA's Inhibition of the COX-2 Pathway

Caption: CBDA's selective inhibition of the COX-2 enzyme, preventing the production of pro-inflammatory prostaglandins.

CBDA's Modulation of the Serotonin 5-HT1A Receptor

Caption: CBDA acts as an agonist at the 5-HT1A serotonin receptor, leading to anti-nausea and anxiolytic effects.

Experimental Workflow for In Vivo Anticonvulsant Testing

Caption: A simplified workflow for assessing the anticonvulsant efficacy of CBDA in a mouse model of Dravet syndrome.

Discussion and Future Directions

The pharmacological profile of this compound is characterized by its unique mechanisms of action that are distinct from other major cannabinoids. Its selective inhibition of COX-2 presents a compelling rationale for its development as an anti-inflammatory agent with a potentially favorable safety profile.[1][5][6] Furthermore, its potent agonism of the 5-HT1A receptor provides a strong basis for its anti-emetic and anxiolytic effects, with preclinical studies suggesting superiority over CBD in some models of nausea.[9][10][14]

The pharmacokinetic data reveal that the formulation of CBDA can significantly impact its bioavailability and brain penetration.[16][17] The enhanced brain-to-plasma ratio observed with a Tween 80-based vehicle suggests that formulation strategies will be critical for optimizing the therapeutic potential of CBDA for central nervous system disorders such as epilepsy.[16]

Despite the promising preclinical data, the therapeutic development of CBDA has been hampered by its chemical instability, as it readily decarboxylates to CBD.[13][18] The development of stable formulations or synthetic derivatives, such as this compound methyl ester (HU-580), may be necessary to overcome this challenge and enable robust clinical investigation.[2][13]

Future research should focus on:

-

Elucidating the full spectrum of CBDA's molecular targets and signaling pathways.

-

Conducting comprehensive preclinical toxicology and safety studies.

-

Developing stable formulations to enhance bioavailability and facilitate clinical trials.

-

Performing well-controlled clinical trials to evaluate the efficacy and safety of CBDA in human populations for inflammatory conditions, chemotherapy-induced nausea and vomiting, and epilepsy.

Conclusion

This compound possesses a distinct and compelling pharmacological profile that warrants significant attention from the scientific and drug development communities. Its selective COX-2 inhibition and potent 5-HT1A receptor agonism provide a strong foundation for its therapeutic potential as an anti-inflammatory, anti-emetic, and anticonvulsant agent. While challenges related to its stability and formulation remain, the growing body of preclinical evidence strongly supports the continued investigation of CBDA as a novel therapeutic candidate. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource to guide future research and development efforts in unlocking the full therapeutic potential of this promising phytocannabinoid.

References

- 1. essentiascientific.com [essentiascientific.com]

- 2. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism and kinetics of CBDA decarboxylation into CBD in hemp [ouci.dntb.gov.ua]

- 4. What is CBDA and how is it different from CBD? [medicalnewstoday.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the cyclooxygenase inhibiting effects of six major cannabinoids isolated from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. realmofcaring.org [realmofcaring.org]

- 9. CBD & the Psychedelic Receptor | Project CBD [projectcbd.org]

- 10. CBDA-A potential breakthrough in reducing nausea • Southwest Florida's Health and Wellness Magazine [swfhealthandwellness.com]

- 11. nesashemp.com [nesashemp.com]

- 12. Cannabidiol modulates serotonergic transmission and reverses both allodynia and anxiety-like behavior in a model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 14. Therapeutic Potential of Cannabidiol, this compound, and this compound Methyl Ester as Treatments for Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Pharmacokinetics of Phytocannabinoid Acids and Anticonvulsant Effect of this compound in a Mouse Model of Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Cannabidiolic Acid (CBDA): A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiolic acid (CBDA) is the carboxylic acid precursor to the well-known phytocannabinoid, cannabidiol (CBD).[1] Found abundantly in raw or unheated Cannabis sativa plants, CBDA is non-psychotropic and is increasingly recognized for its distinct and potent pharmacological activities. Through a process of decarboxylation, typically involving heat, CBDA is converted into CBD. However, research reveals that CBDA possesses its own unique mechanisms of action that are often more potent than its decarboxylated counterpart. This technical guide provides an in-depth exploration of the core molecular mechanisms through which CBDA exerts its therapeutic potential, focusing on its roles in inflammation, nausea, and oncology.

Anti-inflammatory Mechanism: Selective COX-2 Inhibition

A primary mechanism for the anti-inflammatory effects of CBDA is its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that often inhibit both COX-1 and COX-2, leading to gastrointestinal side effects, CBDA shows a preferential affinity for COX-2.[3] This enzyme is responsible for synthesizing pro-inflammatory prostaglandins from arachidonic acid at sites of inflammation.[3] The structural integrity of CBDA, particularly its free carboxylic acid moiety, is crucial for this selective inhibition.[1]

Signaling Pathway: COX-2 Inhibition

Quantitative Data: COX-2 Inhibition

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| CBDA | COX-2 | ~2.0 | 9-fold | Takeda et al., 2008[1] |

| CBDA | COX-1 | ~18 | (vs. COX-2) | Takeda et al., 2008[1] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is adapted from the methodology described by Takeda et al. (2008) for determining COX-2 inhibitory activity.[3]

-

Objective: To determine the 50% inhibitory concentration (IC50) of CBDA on purified human recombinant COX-2 enzyme.

-

Materials:

-

Human recombinant COX-2 enzyme.

-

Arachidonic Acid (AA), substrate.

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), chromogenic substrate.

-

Tris-HCl buffer (pH 8.0).

-

CBDA isolate (>99% purity) dissolved in DMSO.

-

96-well microplate.

-

Spectrophotometer (microplate reader).

-

-

Procedure:

-

Prepare serial dilutions of CBDA in DMSO and add to the wells of a 96-well plate. Include a vehicle control (DMSO only) and a positive control (e.g., celecoxib).

-

Add Tris-HCl buffer to each well, followed by the COX-2 enzyme solution.

-

Add the chromogenic substrate, TMPD, to each well.

-

Incubate the plate for 15 minutes at 25°C.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Immediately measure the oxidation of TMPD by monitoring the increase in absorbance at 590 nm every 30 seconds for 5 minutes.

-

Calculate the reaction rate for each concentration of CBDA.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of CBDA concentration and use non-linear regression to calculate the IC50 value.

-

Antiemetic & Anxiolytic Mechanism: 5-HT1A Receptor Modulation

CBDA exerts potent anti-nausea (antiemetic) and anti-anxiety (anxiolytic) effects primarily by interacting with the serotonin 1A receptor (5-HT1A).[4] Unlike a direct agonist, CBDA acts as a positive allosteric modulator of the 5-HT1A receptor.[5] This means it binds to a different site (allosteric site) on the receptor, enhancing the binding and efficacy of the endogenous ligand, serotonin. This enhanced 5-HT1A signaling in key brain regions, such as the dorsal raphe nucleus, is believed to mediate its ability to reduce nausea and vomiting, including conditioned nausea for which effective treatments are lacking.[4][6]

Signaling Pathway: 5-HT1A Receptor Positive Allosteric Modulation

Quantitative Data: 5-HT1A Receptor Modulation

In vitro studies show that CBDA does not significantly stimulate the 5-HT1A receptor on its own but potentiates the effect of a known 5-HT1A agonist.

| Assay Component | CBDA Concentration | Effect | Reference |

| 8-OH-DPAT (5-HT1A Agonist) | 0.1–100 nM | Increased the maximal effect (Emax) of 8-OH-DPAT | Bolognini et al., 2013[4] |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol is adapted from methodologies used to assess G-protein activation following receptor agonism, as described by Bolognini et al. (2013).[4]

-

Objective: To measure the effect of CBDA on the ability of a 5-HT1A agonist (8-OH-DPAT) to stimulate [³⁵S]GTPγS binding to G-proteins coupled to the 5-HT1A receptor in rat brainstem membranes.

-

Materials:

-

Rat brainstem membranes (source of 5-HT1A receptors).

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

8-OH-DPAT (5-HT1A reference agonist).

-

CBDA isolate dissolved in vehicle.

-

GDP (Guanosine diphosphate).

-

Assay Buffer (containing Tris-HCl, MgCl₂, EDTA).

-

Unlabeled GTPγS for determining non-specific binding.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

-

-

Procedure:

-

Prepare rat brainstem membranes via homogenization and centrifugation.

-

In a 96-well plate, incubate membrane homogenates with assay buffer, GDP, and varying concentrations of CBDA.

-

Add a fixed concentration of the agonist 8-OH-DPAT to the wells. Control wells will contain no agonist or CBDA.

-

Add [³⁵S]GTPγS to all wells to initiate the binding reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Allow filters to dry, then add scintillation fluid.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Analyze the data to determine if CBDA potentiates the Emax (maximal effect) or lowers the EC50 (potency) of 8-OH-DPAT.

-

Anti-Cancer Mechanism: Inhibition of Breast Cancer Cell Migration

CBDA has demonstrated potential anti-cancer properties, particularly in its ability to inhibit the migration of highly invasive human breast cancer cells (MDA-MB-231).[7][8] This effect is not primarily due to its COX-2 inhibitory action but involves a more complex signaling cascade.[7] The mechanism involves the inhibition of cAMP-dependent protein kinase A (PKA), which in turn leads to the activation of the small GTPase, RhoA. Activated RhoA is known to inhibit cancer cell mobility by regulating the actin cytoskeleton.[8]

Logical Relationship: CBDA's Effect on Cancer Cell Migration

Quantitative Data: Effects on MDA-MB-231 Breast Cancer Cells

| Parameter | CBDA Concentration | Result | Reference |

| Cell Migration | 25 µM | Significant inhibition of horizontal migration at 48h | Takeda et al., 2012[7] |

| RhoA Activity | 25 µM | Remarkable stimulation of active RhoA levels at 48h | Takeda et al., 2012[7] |

| COX-2 mRNA Expression | 25 µM | Down-regulated to 0.19-fold of control | Takeda et al., 2014[9] |

| c-fos mRNA Expression | 25 µM | Abrogated expression | Suzuki et al., 2017[10] |

Experimental Protocol: Transwell Cell Migration Assay

This protocol is adapted from methodologies used to study the migration of MDA-MB-231 cells.[7]

-

Objective: To assess the effect of CBDA on the vertical migration of MDA-MB-231 human breast cancer cells.

-

Materials:

-

MDA-MB-231 cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates.

-

CBDA isolate dissolved in vehicle.

-

Serum-free medium.

-

Crystal violet stain.

-

Cotton swabs.

-

-

Procedure:

-

Culture MDA-MB-231 cells to ~80% confluency.

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1x10⁵ cells/mL.

-

Add culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add the cell suspension to the upper chamber of each insert.

-

Add different concentrations of CBDA (or vehicle control) to the upper chamber with the cells.

-

Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.

-

After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migratory cells from the upper surface of the membrane.

-

Fix the migratory cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Elute the stain from the cells using a solubilizing solution (e.g., 10% acetic acid).

-

Quantify the number of migrated cells by measuring the absorbance of the eluted stain with a microplate reader at ~570 nm.

-

Other Potential Mechanisms of Action

CBDA's pharmacology is multifaceted, and it interacts with several other targets, although the quantitative aspects and precise mechanisms are still under investigation.

-

Transient Receptor Potential (TRP) Channels: CBDA has been shown to act as an agonist at TRPV1 and TRPA1 channels and an antagonist at TRPM8 channels. These channels are involved in pain perception, inflammation, and temperature sensation.[11] Specific EC50 and IC50 values for CBDA at these channels are not yet well-defined in the literature.

-

Cholinesterase and BACE-1 Inhibition: In the context of neurodegenerative diseases like Alzheimer's, CBDA has been reported to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1) in the low micromolar range.[12][13] It also inhibits the aggregation of β-amyloid fibrils (IC50 = 57.5 ± 0.8 μM).[12]

-

GPR55: While its decarboxylated form, CBD, is a known antagonist of the orphan G protein-coupled receptor GPR55, the activity of CBDA at this receptor is not yet clearly established.[14][15]

Conclusion

This compound is a pharmacologically active compound with a distinct and potent profile. Its primary mechanisms of action include the selective inhibition of COX-2 for anti-inflammatory effects and the positive allosteric modulation of the 5-HT1A receptor to produce powerful antiemetic and anxiolytic effects. Furthermore, its ability to inhibit cancer cell migration through the PKA/RhoA pathway highlights its potential in oncology. While interactions with other targets like TRP channels are evident, further research is required to fully quantify these relationships. The evidence strongly supports the continued investigation of CBDA as a unique therapeutic agent, distinct from CBD, with significant potential in drug development.

References

- 1. This compound as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] this compound as a Selective Cyclooxygenase-2 Inhibitory Component in Cannabis | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound prevents vomiting in Suncus murinus and nausea-induced behaviour in rats by enhancing 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Huddersfield Repository - University of Huddersfield [eprints.hud.ac.uk]

- 6. realmofcaring.org [realmofcaring.org]

- 7. This compound, a major cannabinoid in fiber-type cannabis, is an inhibitor of MDA-MB-231 breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Down-regulation of cyclooxygenase-2 (COX-2) by this compound in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-Mediated Interference with AP-1 Transcriptional Activity in MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting CB2 and TRPV1: Computational Approaches for the Identification of Dual Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Cannabidiolic and Cannabigerolic Acids as MTDL AChE, BuChE, and BACE‐1 Inhibitors Against Alzheimer's Disease by In Silico, In Vitro, and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of Cannabidiolic and Cannabigerolic Acids as MTDL AChE, BuChE, and BACE-1 Inhibitors Against Alzheimer's Disease by In Silico, In Vitro, and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological characterization of GPR55, a putative cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cannakeys.com [cannakeys.com]

A Technical Comparison of Cannabidiolic Acid (CBDA) and Cannabidiol (CBD): Therapeutic Potential and Efficacy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiol (CBD) has been extensively researched for its wide-ranging therapeutic applications. However, its acidic precursor, Cannabidiolic Acid (CBDA), found in raw Cannabis sativa, is emerging as a distinct and potent pharmacological agent. This technical guide provides an in-depth comparative analysis of CBDA and CBD, focusing on their divergent mechanisms of action, pharmacokinetic profiles, and therapeutic efficacy. We synthesize preclinical and emerging clinical data, present detailed experimental protocols for key assays, and provide visual diagrams of critical signaling pathways and workflows to offer a comprehensive resource for the scientific and drug development communities. The evidence indicates that while related, CBDA possesses unique properties, including superior bioavailability and potency in certain models, that warrant significant further investigation.

Introduction

The therapeutic landscape of phytocannabinoids has long been dominated by Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). CBD, a non-psychoactive compound, has been recognized for its potential anti-inflammatory, anxiolytic, analgesic, and anticonvulsant properties.[1][2] However, in the living cannabis plant, cannabinoids primarily exist in their acidic forms.[2] CBDA is the natural precursor to CBD and is converted through decarboxylation, a process involving heat or light that removes a carboxyl group.[2][3][4] Historically considered an inactive precursor, recent research has revealed that CBDA is a pharmacologically active molecule with its own unique mechanisms and, in some cases, superior therapeutic potential compared to CBD.[1][5] This guide aims to dissect the key differences in their pharmacology, efficacy, and therapeutic promise.

Pharmacological Profile and Mechanism of Action

While both compounds are non-intoxicating, their interactions with the body's physiological systems differ significantly. CBD has a complex profile, interacting with over 65 molecular targets, whereas CBDA's mechanisms appear more specific and potent in certain pathways.[6]

Interaction with the Endocannabinoid System (ECS)

A primary distinction lies in their interaction with cannabinoid receptors.

-

CBD: Exhibits a low binding affinity for the primary cannabinoid receptors (CB1 and CB2) but can act as a negative allosteric modulator.[7] Its effects on the ECS are often indirect, for instance, by inhibiting the fatty acid amide hydrolase (FAAH) enzyme, which increases levels of the endocannabinoid anandamide.[7]

-

CBDA: Does not bind significantly to CB1 or CB2 receptors.[8] Its primary mechanisms of action appear to operate outside of direct ECS receptor agonism/antagonism.

Serotonin 5-HT1A Receptor Activity

The serotonin system is a key area where CBDA shows enhanced activity.

-

CBDA: Demonstrates significantly higher potency as an agonist at the 5-HT1A receptor compared to CBD.[5][9] This potent interaction is believed to underpin its powerful anti-nausea and anxiolytic effects, with some animal models suggesting it could be hundreds to thousands of times more potent than CBD for these applications.[9][10][11]

-

CBD: Also acts as a 5-HT1A receptor agonist, contributing to its mood-stabilizing and anxiolytic properties, but with more modest affinity than CBDA.[6][7][12]

Cyclooxygenase (COX) Enzyme Inhibition

CBDA's anti-inflammatory properties are strongly linked to its activity as a selective enzyme inhibitor.

-

CBDA: Functions as a selective inhibitor of the COX-2 enzyme, the primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).[5][8][11][13] This targeted action allows it to block inflammatory pathways effectively.

-

CBD: Has been shown to be a mild COX-2 inhibitor, but not to the same degree or with the same selectivity as CBDA.[10]

Pharmacokinetics and Bioavailability

A critical factor in drug development is a compound's ability to be absorbed by the body. Emerging research highlights a significant advantage for CBDA in this regard.

-

Bioavailability: Studies have found that CBDA is absorbed significantly better by the body than CBD.[3][6] Some research indicates that CBDA's oral bioavailability may be 5 to 11 times greater than that of CBD.[10] A 2025 study noted that CBDA concentrations in mouse plasma were approximately two orders of magnitude higher than CBD under identical dosing conditions.[14] This suggests that much lower doses of CBDA may be required to achieve therapeutic effects.[6][10]

-

Stability: The primary challenge for CBDA is its inherent chemical instability. It readily decarboxylates into CBD when exposed to heat, light, or prolonged storage at room temperature.[3][8][15] This poses a significant hurdle for formulation and standardization, although methods to stabilize the molecule, such as creating methyl esters or using magnesium ions, are being explored.[15][16][17]

Quantitative Data: Comparative Efficacy

The following tables summarize quantitative data from preclinical studies, providing a direct comparison of the efficacy of CBDA and CBD.

Table 1: Anti-Inflammatory and Analgesic Activity

| Compound | Target/Model | Metric | Result | Reference |

| CBDA | Cyclooxygenase-2 (COX-2) | IC₅₀ | ~2 µM | [13] |

| CBDA | Inflammation & Pain Model | Potency vs. CBD | 100x more potent | [10] |

| CBD | Cyclooxygenase-2 (COX-2) | Inhibition | Mild inhibition | [10] |

Table 2: Anti-Emetic (Nausea) and Anxiolytic Activity

| Compound | Target/Model | Metric | Result | Reference |

| CBDA | 5-HT₁ₐ Receptor Binding | Potency vs. CBD | 100x greater affinity | [10] |

| CBDA | Nausea Model (Rats) | Potency vs. CBD | ~1000x more potent | [11] |

| CBDA | Anxiety Model | Potency vs. CBD | 50,000x more potent | [10] |

Table 3: Anticonvulsant Activity

| Compound | Model | Metric | Result | Reference |

| CBDA-rich Extract | Maximal Electroshock Seizure (MES) in rats | ED₅₀ | 76.7 - 115.4 mg/kg (extract dependent) | [16][18] |

| CBD | Maximal Electroshock Seizure (MES) in rats | ED₅₀ | 68.8 mg/kg | [16][18] |

| CBDA | Seizure Model | Potency vs. CBD | 10x more potent | [10] |

Note: Efficacy can be model-dependent. While some studies show comparable ED₅₀ values for anticonvulsant activity, others suggest higher potency for CBDA.[10][16][18]

Experimental Protocols

Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine and compare the binding affinities (Kᵢ) of CBDA and CBD for the human 5-HT1A receptor.

Materials:

-

Cell membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Serotonin or WAY-100635.

-

Test Compounds: CBDA and CBD, dissolved in DMSO and serially diluted.

-

96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Methodology:

-

Reaction Setup: In each well of the microplate, combine 50 µL of radioligand, 50 µL of test compound dilution (or control), and 100 µL of cell membrane suspension in assay buffer.

-

Incubation: Incubate the plates for 60 minutes at 25°C to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Washing: Wash filters three times with 3 mL of ice-cold wash buffer to remove non-specific binding.

-

Quantification: Place filters in scintillation vials, add 4 mL of scintillation fluid, and measure radioactivity (in disintegrations per minute) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) using non-linear regression. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol: COX-2 Selective Inhibition Assay

Objective: To determine the selective inhibitory activity of CBDA on the COX-2 enzyme.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes.

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Cofactors: Hematin, Glutathione.

-

Substrate: Arachidonic Acid.

-

Test Compound: CBDA, serially diluted.

-

PGE₂ Immunoassay Kit.

Methodology:

-

Enzyme Preparation: Prepare separate reactions for COX-1 and COX-2.

-

Pre-incubation: Add the respective enzyme (COX-1 or COX-2) to wells containing assay buffer, cofactors, and varying concentrations of CBDA. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate for 10 minutes at 37°C, allowing the conversion of arachidonic acid to prostaglandins (e.g., PGE₂).

-

Termination: Stop the reaction by adding a solution of 1 M HCl.

-

Quantification: Quantify the amount of PGE₂ produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of COX inhibition at each CBDA concentration relative to a vehicle control. Plot the percent inhibition against the log concentration of CBDA to determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Mandatory Visualizations: Pathways and Workflows

Caption: CBDA agonism at the 5-HT1A receptor inhibits adenylyl cyclase, reducing cAMP.

Caption: Workflow for determining the IC₅₀ of CBDA on the COX-2 enzyme.

Discussion and Future Directions

The compiled evidence strongly indicates that CBDA is not merely an inactive precursor but a potent phytocannabinoid with a distinct and compelling pharmacological profile. Its superior oral bioavailability presents a significant advantage, potentially allowing for lower, more cost-effective dosing with a reduced risk of side effects compared to CBD.[6] The potent activity of CBDA at the 5-HT1A receptor and its selective inhibition of COX-2 position it as a highly promising candidate for treating nausea, anxiety, and inflammatory conditions.[1][2][5]

The primary obstacle to the clinical development of CBDA remains its thermal and photolytic instability.[8] Future research must prioritize the development of stable formulations that can preserve the molecule's integrity from manufacturing to administration. Furthermore, while preclinical data is compelling, there is a critical need for well-controlled human clinical trials to validate these findings. Head-to-head studies directly comparing the efficacy and safety of stabilized CBDA with CBD are essential to definitively delineate their respective therapeutic roles and unlock the full potential of this overlooked cannabinoid.

Conclusion

References

- 1. CBD Vs CBDA: Comparing The Benefits And Differences | Flourish + Live Well [flourishandlivewell.com]

- 2. revcanna.com [revcanna.com]

- 3. zebracbd.com [zebracbd.com]

- 4. CBDA vs. CBD. What is the Difference and the Benefits? [phytopluscbd.com]

- 5. ie-cbd.com [ie-cbd.com]

- 6. elementapothec.com [elementapothec.com]

- 7. researchgate.net [researchgate.net]

- 8. What is CBDA and how is it different from CBD? [medicalnewstoday.com]

- 9. montkush.com [montkush.com]

- 10. naturalwayscbd.com [naturalwayscbd.com]

- 11. cbdhealthandwellness.net [cbdhealthandwellness.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound as a selective cyclooxygenase-2 inhibitory component in cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. themarijuanaherald.com [themarijuanaherald.com]

- 15. (‒)-Cannabidiolic Acid, a Still Overlooked Bioactive Compound: An Introductory Review and Preliminary Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound exhibits entourage-like improvements of anticonvulsant activity in an acute rat model of seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. This compound exhibits entourage-like improvements of anticonvulsant activity in an acute rat model of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance: A Technical Guide to the Interaction of Cannabidiolic Acid with the Endocannabinoid System

For Immediate Release

A Deep Dive into the Molecular Mechanisms of a Non-psychotropic Phytocannabinoid

This technical guide provides a comprehensive overview of the current scientific understanding of the interaction between cannabidiolic acid (CBDA) and the endocannabinoid system (ECS). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details relevant experimental methodologies, and visually represents the complex signaling pathways and experimental workflows.

Executive Summary

This compound (CBDA) is the acidic precursor to the well-known phytocannabinoid, cannabidiol (CBD).[1][2] While often considered an inactive compound, emerging research reveals that CBDA possesses a unique pharmacological profile, interacting with the endocannabinoid system (ECS) through indirect mechanisms rather than direct receptor agonism. This guide elucidates these interactions, focusing on its influence on key enzymes and receptor systems, and provides a foundation for future research and therapeutic development.

The Endocannabinoid System: A Primer

The endocannabinoid system is a ubiquitous and complex cell-signaling network crucial for maintaining homeostasis.[3][4] It comprises three primary components:

-

Endocannabinoids: Endogenous lipid-based neurotransmitters, with anandamide (AEA) and 2-arachidonoylglycerol (2-AG) being the most studied.[4][5]

-

Cannabinoid Receptors: G protein-coupled receptors (GPCRs) found throughout the body. The two principal types are the CB1 receptors, predominantly in the central nervous system, and CB2 receptors, primarily located in the immune system and peripheral tissues.[4][6]

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. The key degradative enzymes are fatty acid amide hydrolase (FAAH), which primarily breaks down AEA, and monoacylglycerol lipase (MAGL), the main enzyme for 2-AG degradation.[4][5]

CBDA's Interaction with the Endocannabinoid System

CBDA's interaction with the ECS is multifaceted and primarily indirect. Unlike THC, CBDA does not produce intoxicating effects as it exhibits a weak binding affinity for CB1 and CB2 receptors.[7][8] Its primary mechanisms of action appear to be through enzyme inhibition and allosteric modulation of other receptor systems.

Enzyme Inhibition: The Cyclooxygenase Pathway

A significant and well-documented mechanism of CBDA is its inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[9][10] COX enzymes are key players in the inflammatory cascade and are also involved in the metabolism of endocannabinoids.

Quantitative Data on COX Inhibition by CBDA

| Enzyme | IC50 Value (µM) | Selectivity (COX-1/COX-2) | Reference |

| COX-1 | 20 ± 1.5 | 9.1 | [9] |

| COX-2 | 2.2 ± 0.3 | [9] |

Table 1: In vitro inhibitory concentrations of CBDA on COX-1 and COX-2 enzymes.

CBDA demonstrates a nine-fold selectivity for COX-2 over COX-1, suggesting a potential for anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[9][10] The inhibition of COX-2 by CBDA may also lead to an increase in the localized concentration of the endocannabinoid anandamide, as COX-2 can contribute to its degradation.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available kits and published methodologies for determining COX inhibition.[9][11]

Objective: To determine the IC50 value of CBDA for COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hemin (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

-

Arachidonic Acid (substrate)

-

CBDA stock solution (in ethanol or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, cofactors, and substrates according to the manufacturer's instructions. Prepare serial dilutions of CBDA.

-

Assay Setup: In a 96-well plate, add in the following order:

-

150 µL Assay Buffer

-

10 µL Hemin

-

10 µL of either COX-1 or COX-2 enzyme

-

10 µL of CBDA dilution or vehicle control

-

-

Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the colorimetric substrate (TMPD), followed immediately by 20 µL of arachidonic acid to initiate the reaction.

-

Measurement: Read the absorbance at 590 nm at regular intervals (e.g., every 30 seconds for 5 minutes).

-

Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each CBDA concentration. Plot the percentage of inhibition against the logarithm of the CBDA concentration to determine the IC50 value.

Diagram: COX Inhibition Assay Workflow

A streamlined workflow for determining the inhibitory effect of CBDA on COX enzymes.

Interaction with Cannabinoid Receptors: A Story of Allosterism

Current evidence indicates that CBDA has a very low affinity for the orthosteric binding sites of both CB1 and CB2 receptors.[12] Consequently, direct agonism or antagonism is not considered a primary mechanism of action. However, research on the closely related CBD molecule suggests a potential role for allosteric modulation.

A computational modeling study has proposed a putative allosteric binding site for CBD on the CB1 receptor, located in the N-terminal region, which may negatively modulate the binding and efficacy of orthosteric agonists like THC.[8][13] Another study provided experimental evidence that CBD acts as a negative allosteric modulator of the CB2 receptor, decreasing the binding affinity of a synthetic agonist. While these findings are for CBD, they provide a strong rationale for investigating similar allosteric mechanisms for CBDA.

Experimental Protocol: GTPγS Binding Assay

This assay is a functional measure of G protein activation following receptor agonism and can be used to assess the modulatory effects of allosteric ligands.[14][15]

Objective: To determine if CBDA allosterically modulates agonist-induced G protein activation at CB1 or CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

GDP (Guanosine diphosphate)

-

A known CB1/CB2 agonist (e.g., CP55,940)

-

CBDA stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4)

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.

-

Assay Setup: In microcentrifuge tubes, combine:

-

Cell membranes

-

GDP

-

Known agonist at a fixed concentration (e.g., its EC50)

-

Varying concentrations of CBDA

-

Assay buffer

-

-

Pre-incubation: Incubate for a defined period (e.g., 15 minutes) at 30°C.

-

Reaction Initiation: Add [³⁵S]GTPγS to start the binding reaction and incubate for a further 60-90 minutes at 30°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the effect of CBDA on the agonist-stimulated [³⁵S]GTPγS binding. A decrease in binding suggests negative allosteric modulation, while an increase suggests positive allosteric modulation.

Diagram: CBDA's Potential Allosteric Modulation of CB1 Receptor

Hypothesized allosteric modulation of the CB1 receptor by CBDA, altering agonist binding and signaling.

Effects on Endocannabinoid Tone: FAAH and MAGL

By inhibiting COX-2, CBDA may indirectly increase the levels of anandamide. A more direct way to increase endocannabinoid tone is through the inhibition of FAAH and MAGL. While some studies suggest that CBD can inhibit FAAH at high micromolar concentrations (IC50 ≈ 27.5 µM for CBD), there is a lack of specific quantitative data for CBDA's inhibitory activity on either FAAH or MAGL.[16][17] Further research is required to fully characterize the potential of CBDA as a direct inhibitor of these key endocannabinoid-degrading enzymes.

In Vivo Pharmacokinetics of CBDA

Understanding the pharmacokinetic profile of CBDA is essential for designing preclinical and clinical studies. Studies in mice have provided initial data on the absorption, distribution, and elimination of CBDA.

Quantitative Pharmacokinetic Data for CBDA in Mice (Intraperitoneal Administration)

| Parameter | Plasma | Brain | Reference |

| Tmax (min) | 30 | 45 | [14] |

| Cmax (µg/mL or ng/mg) | 29.6 ± 2.2 µg/mL | 2.3 ± 0.4 ng/mg | [14] |

| t1/2 (min) | 92 | 41 | [14] |

| Brain-to-Plasma Ratio | - | 0.04 (in oil vehicle) | [14] |

| - | 1.9 (in Tween 80 vehicle) | [14] |

Table 2: Pharmacokinetic parameters of CBDA in mice following a single intraperitoneal injection.

These data indicate that CBDA is rapidly absorbed, but its penetration into the brain is highly dependent on the vehicle used for administration.[14] The significantly higher brain-to-plasma ratio with a Tween 80-based vehicle suggests that formulation strategies can dramatically impact the central nervous system bioavailability of CBDA.[14]

Experimental Protocol: In Vivo Microdialysis for Anandamide Measurement

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals, providing a dynamic measure of endocannabinoid tone.[2][18]

Objective: To measure changes in extracellular anandamide levels in a specific brain region (e.g., prefrontal cortex, striatum) following systemic administration of CBDA.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes and guide cannulae

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

CBDA formulation for injection

-

Apparatus for behavioral observation (optional)

-

LC-MS/MS for analysis of dialysate samples

Procedure:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region of the animal (e.g., rat or mouse). The animal is allowed to recover for several days.

-

Microdialysis Experiment:

-

The animal is placed in a microdialysis chamber.

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

After an equilibration period to establish a stable baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration: After collecting baseline samples, CBDA is administered (e.g., intraperitoneally).

-

Post-dosing Sample Collection: Continue collecting dialysate samples for a defined period post-administration.

-

Sample Analysis: The concentration of anandamide in the dialysate samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Anandamide levels are expressed as a percentage of the baseline levels to determine the effect of CBDA administration over time.

Diagram: In Vivo Microdialysis Experimental Workflow

A schematic representation of the key steps involved in an in vivo microdialysis experiment to assess CBDA's effect on anandamide levels.

Conclusion and Future Directions

This compound is emerging as a phytocannabinoid with significant therapeutic potential, acting on the endocannabinoid system through distinct mechanisms from its decarboxylated counterpart, CBD. Its selective inhibition of COX-2 presents a clear avenue for its anti-inflammatory properties. The potential for allosteric modulation of cannabinoid receptors and inhibition of endocannabinoid-degrading enzymes warrants further investigation.

Future research should focus on:

-

Quantitative Receptor Binding: Determining the binding affinities (Ki values) of CBDA at the allosteric sites of CB1 and CB2 receptors.

-

Enzyme Inhibition Kinetics: Establishing the IC50 and Ki values of CBDA for FAAH and MAGL to clarify its role in direct modulation of endocannabinoid tone.

-

In Vivo Efficacy: Correlating pharmacokinetic and pharmacodynamic data in animal models of disease to establish therapeutically relevant dosing regimens.

-

Human Studies: Translating promising preclinical findings into well-controlled clinical trials to evaluate the safety and efficacy of CBDA in various pathological conditions.

By elucidating the intricate molecular interactions of CBDA, the scientific community can unlock its full therapeutic potential and develop novel, targeted therapies for a range of disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. Discovery of selective cannabinoid CB2 receptor agonists by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Modulation of the CB1 Cannabinoid Receptor by Cannabidiol—A Molecular Modeling Study of the N-Terminal Domain and the Allosteric-Orthosteric Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Cannabidiol binding and negative allosteric modulation at the cannabinoid type 1 receptor in the presence of delta-9-tetrahydrocannabinol: An In Silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 10. marshall.edu [marshall.edu]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. digital.csic.es [digital.csic.es]

- 13. researchgate.net [researchgate.net]

- 14. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of Cannabidiolic Acid: An In-Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiolic acid (CBDA), the acidic precursor to the well-known phytocannabinoid cannabidiol (CBD), is emerging as a compound of significant interest for its therapeutic potential, particularly its anti-inflammatory properties. Found in raw Cannabis sativa, CBDA is non-psychoactive and demonstrates a distinct pharmacological profile. This technical guide provides an in-depth overview of the in-vitro research elucidating the anti-inflammatory mechanisms of CBDA, with a focus on quantitative data, detailed experimental protocols, and the key signaling pathways involved.

Core Mechanisms of Anti-Inflammatory Action

In-vitro studies have identified several key mechanisms through which CBDA exerts its anti-inflammatory effects. The primary and most well-documented mechanism is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. Additionally, evidence suggests CBDA may modulate other inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling cascade and the NLRP3 inflammasome.

Cyclooxygenase-2 (COX-2) Inhibition

CBDA has been shown to be a selective inhibitor of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][2][3][4] This selectivity is a desirable characteristic for an anti-inflammatory agent, as non-selective COX inhibitors can be associated with gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 enzyme. The carboxylic acid moiety of CBDA is crucial for its COX-2 inhibitory activity.[1][2][3]

Modulation of Other Inflammatory Pathways

While the primary focus of research has been on COX-2, preliminary evidence suggests that CBDA may also influence other key inflammatory pathways. Research into cannabinoids, in general, points towards the modulation of the NF-κB and mitogen-activated protein kinase (MAPK) pathways, as well as the NLRP3 inflammasome, as crucial for their anti-inflammatory effects.[5][6][7] For instance, in human breast cancer cells, CBDA has been shown to down-regulate COX-2 expression, suggesting an effect on the upstream signaling pathways that control the transcription of this gene.[8]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the key quantitative data from in-vitro studies on the anti-inflammatory effects of CBDA.

| Target | Assay | Cell Line/System | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| COX-2 | Enzyme Inhibition Assay | Purified Ovine COX-2 | ~2 | 9.1 | [1][3] |

| COX-1 | Enzyme Inhibition Assay | Purified Ovine COX-1 | ~20 | 9.1 | [3] |

| COX-2 | Enzyme Inhibition Assay | Purified COX | Strong Inhibition | Not Specified | [9] |

| COX-1 | Enzyme Inhibition Assay | Purified COX | Weak Inhibition | Not Specified | [9] |

| Gene | Cell Line | CBDA Concentration (µM) | Treatment Duration (hr) | Fold Change in Expression | Reference |

| COX-2 | MDA-MB-231 (Human Breast Cancer) | 25 | 48 | 0.19 (Down-regulation) | [8] |

| Id-1 | MDA-MB-231 (Human Breast Cancer) | 25 | 48 | 0.52 (Down-regulation) | [8] |

| SHARP1 | MDA-MB-231 (Human Breast Cancer) | 25 | 48 | 1.72 (Up-regulation) | [8] |

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments used to characterize the anti-inflammatory effects of CBDA.

Protocol 1: COX Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CBDA on COX-1 and COX-2 activity.

Materials:

-

Purified ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric reagent)

-

CBDA stock solution (in ethanol or DMSO)

-

Indomethacin or other known COX inhibitor (positive control)

-

Reaction buffer (e.g., Tris-HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of CBDA and the positive control in the reaction buffer.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

-

Add the different concentrations of CBDA, positive control, or vehicle control to the respective wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid and TMPD to each well.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of TMPD oxidation is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of CBDA compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the CBDA concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Culture and Inflammatory Stimulation

Objective: To prepare cell cultures for subsequent analysis of inflammatory markers.

Materials:

-

Human or murine macrophage cell lines (e.g., RAW 264.7, THP-1) or other relevant cell types.

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS) to induce an inflammatory response.

-

CBDA stock solution.

-

Cell culture plates (e.g., 6-well, 24-well, or 96-well).

Procedure:

-

Culture the cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into appropriate culture plates at a predetermined density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of CBDA or vehicle control for 1-2 hours.[5]

-

Induce inflammation by adding LPS to the cell culture medium at a final concentration of 0.5-1 µg/mL.[5]

-

Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for protein or RNA extraction.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Materials:

-

Commercial ELISA kit for the specific cytokine of interest.

-

Cell culture supernatants collected from Protocol 2.

-

Wash buffer.

-

Substrate solution.

-

Stop solution.

-

Microplate reader.

Procedure:

-